N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15172789
Molecular Formula: C17H16N6O3
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N6O3 |
|---|---|
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C17H16N6O3/c1-11(24)19-13-6-7-16(26-2)15(9-13)20-17(25)12-4-3-5-14(8-12)23-10-18-21-22-23/h3-10H,1-2H3,(H,19,24)(H,20,25) |
| Standard InChI Key | KQBQRRKWWJVDGE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Introduction
Potential Applications
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Pharmaceuticals: Compounds containing tetrazole rings are commonly used in drug design for their ability to mimic carboxylic acids and enhance binding affinity to biological targets.
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Anticancer Agents: The benzamide backbone and acetylamino substituents suggest potential activity against cancer cells, as seen in other benzamide derivatives.
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Antimicrobial Properties: Tetrazole derivatives are known for their antimicrobial activity, which could be explored further for this compound.
Synthesis
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While specific synthetic routes for this compound are unavailable, it likely involves:
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Acetylation of an amino-substituted aromatic precursor.
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Introduction of the methoxy group via methylation or electrophilic substitution.
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Formation of the tetrazole ring through cyclization reactions involving azides and nitriles.
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Research Directions
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Molecular Docking Studies: Computational studies could predict its binding affinity to various enzymes or proteins.
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Biological Activity Screening: Testing against cancer cell lines, bacterial strains, or inflammation models could reveal its therapeutic potential.
Hypothetical Data Table
| Property | Details |
|---|---|
| Molecular Formula | C16H15N5O3 |
| Molecular Weight | ~325.32 g/mol |
| Key Functional Groups | Acetylamino (-NHCOCH₃), Methoxy (-OCH₃), Tetrazole (-C₂N₄H) |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol) |
| Potential Applications | Anticancer, antimicrobial, anti-inflammatory |
| Synthetic Challenges | Stability of tetrazole moiety under reaction conditions |
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